1-Ethyl-2-((3-(1-ethyl-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Description

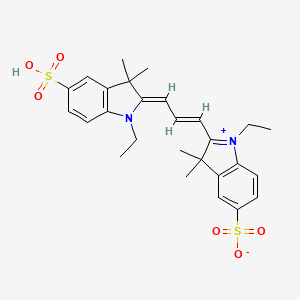

This compound is a bis-indolium cyanine dye featuring two indole moieties linked by a propenyl bridge. Key structural attributes include:

- Substituents: Ethyl and dimethyl groups at the indole nitrogen positions.

- Sulfonate groups: Located at the 5-position of both indole rings, enhancing water solubility and stability in aqueous environments.

- Conjugation system: The propenyl linker extends π-conjugation, influencing optical properties such as absorption maxima (λmax).

This dye is primarily utilized in applications requiring near-infrared (NIR) absorption, such as bioimaging, photodynamic therapy, and optoelectronic devices. Its sulfonate groups make it particularly suitable for hydrophilic matrices .

Properties

IUPAC Name |

1-ethyl-2-[(E,3Z)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCLJBKXGJHOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-2-((3-(1-ethyl-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate) is a complex organic compound with potential biological applications. Its molecular formula is C27H32N2O6S2, and it has a molecular weight of 544.7 g/mol. This compound is notable for its fluorescent properties and potential use in biomedical research.

The compound exhibits biological activity primarily through its interactions with cellular receptors and signaling pathways. It has been studied for its effects on various protein targets, including G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.

Fluorescent Properties

This compound) demonstrates significant absorption and emission peaks, making it suitable for use as a fluorescent probe in biological imaging. For instance, it absorbs light around 554 nm and emits fluorescence at approximately 566 nm.

Case Studies and Research Findings

Recent studies have focused on the compound's application in receptor imaging and tracking within live cells. For example:

- Receptor Binding Studies : The compound was evaluated for its binding affinity to various opioid receptors (δOR, μOR, κOR). Binding assays revealed that it possesses a high affinity for δOR with a dissociation constant () value of approximately 2.3 nM, indicating its potential as a selective fluorescent probe for this receptor type .

- Intracellular Dynamics : In cellular models transfected with δOR, the labeled receptors were observed to diffuse across the plasma membrane over extended periods (up to 2–3 hours), showcasing the compound's utility in live-cell imaging techniques .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar compounds:

| Compound Name | Molecular Formula | Binding Affinity (K_d) | Emission Peak (nm) | Notes |

|---|---|---|---|---|

| Compound A | C27H32N2O6S2 | 2.3 nM | 566 | High selectivity for δOR |

| Compound B | C31H38N2O8S | 0.12 nM | 580 | Broad spectrum receptor activity |

| Compound C | C39H45N3O10S2 | 0.09 nM | 590 | Multi-modal imaging capabilities |

Applications in Research

The compound's unique properties make it valuable for various applications:

- Fluorescent Probes : It serves as a fluorescent marker in microscopy and imaging studies.

- Drug Development : Its interaction with GPCRs suggests potential therapeutic applications in pain management and neurological disorders.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations and properties of the target compound and its analogs:

Key Research Findings

Optical Properties :

- The target compound’s propenyl linker and sulfonate groups result in a λmax slightly higher (~550–600 nm) than the iodide analog (546 nm) due to enhanced electron withdrawal from sulfonates, which stabilizes the excited state .

- TMIPNS, with its extended conjugation, absorbs at longer wavelengths (>600 nm), making it superior for deep-tissue imaging .

Solubility and Stability: Sulfonate groups in the target compound and ’s derivative significantly improve water solubility compared to iodide or non-sulfonated analogs, enabling use in biological and environmental aqueous systems . The iodide analog (CAS 14696-39-0) is preferred in organic solvents for membrane-permeable staining but suffers from aggregation in water .

Functional Versatility: The hexyl-dioxopyrrolidinyl side chain in ’s compound allows covalent attachment to biomolecules, highlighting the role of modular design in drug delivery systems . TMIPNS’s malononitrile groups enable tunable electronic properties for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.